

Pilabactam Sodium: A Technical Overview of a Novel β -Lactamase Inhibitor

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Compound of Interest

Compound Name: *Pilabactam sodium*

Cat. No.: *B3435033*

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Introduction

Pilabactam sodium, also known as ANT-3310, is a novel, broad-spectrum serine β -lactamase inhibitor of the diazabicyclooctane (DBO) class. It is under development for use in combination with β -lactam antibiotics, primarily meropenem, to combat infections caused by carbapenem-resistant Gram-negative bacteria. This technical guide provides an in-depth overview of **Pilabactam sodium**, including its chemical properties, mechanism of action, and key experimental data.

Core Data Presentation

Chemical and Physical Properties

Property	Pilabactam sodium	Pilabactam (Active Form)
CAS Number	2410688-61-6[1]	2410688-60-5[2]
Molecular Formula	$C_6H_8FN_2O_5S.Na$ [1]	$C_6H_9FN_2O_5S$ [2][3]
Molecular Weight	262.19 g/mol [1]	240.21 g/mol [2][3]
Synonyms	ANT-3310 sodium[3]	ANT-3310[1]

In Vitro Inhibitory Activity

Pilabactam is a potent inhibitor of a wide range of serine β -lactamases, including class A, C, and D enzymes. Its inhibitory activity has been quantified by determining the half-maximal inhibitory concentration (IC₅₀) against various enzymes.

β -Lactamase Enzyme	Pilabactam (ANT-3310) IC ₅₀ (nM)
KPC-2	19.5
OXA-48	179
OXA-23	32.6
OXA-24/40	602
OXA-58	8
AmpC	1-175 (range)[3]
CTX-M-15	1-175 (range)[3]
TEM-1	1-175 (range)[3]

Data compiled from a study by Davies et al. and presented in a subsequent publication.

In Vivo Efficacy

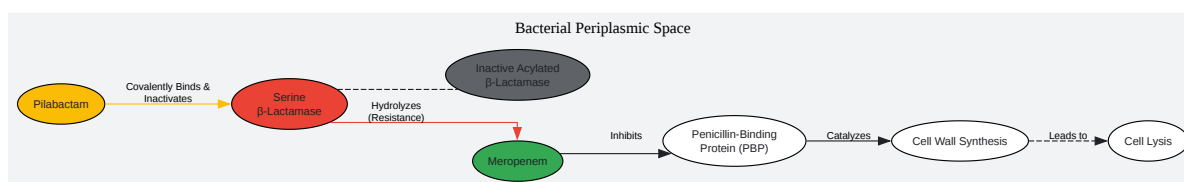
The combination of meropenem and Pilabactam (as ANT-3310) has demonstrated significant efficacy in murine infection models.

Infection Model	Dosing (Pilabactam)	Outcome
Murine Thigh Infection	25, 50, and 100 mg/kg (intravenous)[3]	Dose-dependent reduction in bacterial burden (CFU)[3]
Murine Lung Infection	Not specified	Efficacious against OXA-23 A. baumannii

Mechanism of Action

Pilabactam, as a diazabicyclooctane (DBO), functions as a covalent inhibitor of serine β -lactamases. The strained bicyclic ring system of Pilabactam mimics the transition state of the

natural substrate of the β -lactamase. This allows Pilabactam to acylate the active site serine residue of the enzyme, forming a stable, covalent bond. This inactivation of the β -lactamase protects the partner β -lactam antibiotic (e.g., meropenem) from hydrolysis, allowing it to exert its bactericidal activity by inhibiting bacterial cell wall synthesis.



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Caption: Mechanism of action of Pilabactam in combination with Meropenem.

Experimental Protocols

The following are representative protocols for key experiments used in the evaluation of **Pilabactam sodium**. These are based on standard methodologies in the field.

Determination of Minimum Inhibitory Concentration (MIC)

The *in vitro* activity of Pilabactam in combination with a partner antibiotic is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- Preparation of Materials:
 - Prepare stock solutions of **Pilabactam sodium** and the partner antibiotic (e.g., meropenem) in a suitable solvent (e.g., sterile water or DMSO).

- Use cation-adjusted Mueller-Hinton broth (CAMHB) as the test medium.
- Prepare 96-well microtiter plates.
- Inoculum Preparation:
 - Grow bacterial isolates on appropriate agar plates overnight.
 - Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.
- Assay Procedure:
 - Add a fixed concentration of **Pilabactam sodium** (e.g., 8 $\mu\text{g/mL}$) to each well of the microtiter plate, except for the growth control wells.
 - Perform serial two-fold dilutions of the partner antibiotic across the wells of the plate.
 - Inoculate each well with the prepared bacterial suspension.
 - Include a growth control (broth and inoculum only) and a sterility control (broth only).
 - Incubate the plates at 35-37°C for 16-20 hours in ambient air.
- Data Analysis:
 - The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Serine β -Lactamase Inhibition Assay (IC₅₀ Determination)

The inhibitory potency of Pilabactam against purified β -lactamase enzymes is determined using a spectrophotometric assay.

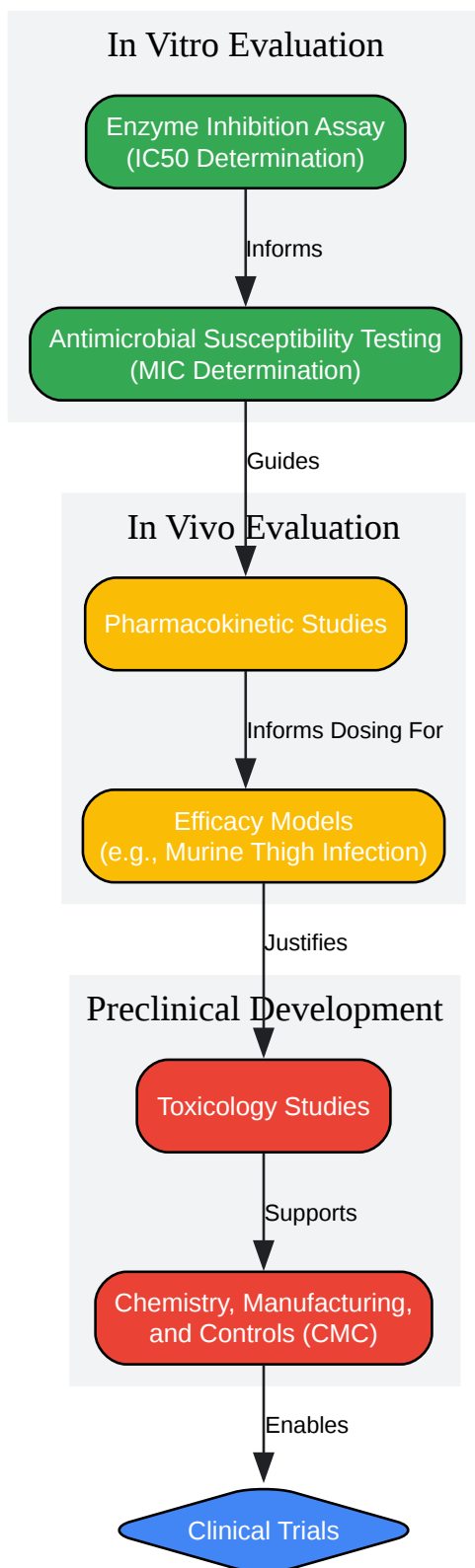
- Reagents and Buffers:
 - Purified serine β -lactamase enzyme.
 - Chromogenic β -lactam substrate (e.g., nitrocefin).
 - Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).
 - **Pilabactam sodium** stock solution.
- Assay Procedure:
 - Prepare serial dilutions of **Pilabactam sodium** in the assay buffer.
 - In a 96-well plate, add the purified enzyme to each well.
 - Add the different concentrations of Pilabactam to the wells and incubate for a defined period (e.g., 10 minutes) to allow for inhibitor-enzyme binding.
 - Initiate the reaction by adding the chromogenic substrate to each well.
 - Monitor the hydrolysis of the substrate by measuring the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time using a microplate reader.
- Data Analysis:
 - Calculate the initial reaction velocity for each inhibitor concentration.
 - Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC_{50} value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.

Murine Thigh Infection Model

This in vivo model is used to assess the efficacy of Pilabactam in combination with an antibiotic in a localized infection.

- Animal Preparation:
 - Use specific pathogen-free mice (e.g., female ICR mice).
 - Induce neutropenia by administering cyclophosphamide intraperitoneally on days -4 and -1 relative to infection.
- Infection:
 - Prepare an inoculum of the test bacterial strain in saline or broth.
 - Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle of each mouse to establish the infection.
- Treatment:
 - At a specified time post-infection (e.g., 2 hours), administer **Pilabactam sodium** and the partner antibiotic via the desired route (e.g., intravenous or subcutaneous).
 - Administer multiple doses at defined intervals (e.g., every 2 hours for a total of 4 doses).
 - Include control groups receiving vehicle, Pilabactam alone, and the antibiotic alone.
- Assessment of Efficacy:
 - At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice.
 - Aseptically remove the infected thigh muscle and homogenize it in sterile saline.
 - Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU) per gram of tissue.
- Data Analysis:
 - Compare the bacterial loads in the treated groups to the control groups to determine the reduction in CFU.

Experimental Workflow



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Caption: A logical workflow for the preclinical development of Pilabactam.

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References

- 1. Discovery of ANT3310, a Novel Broad-Spectrum Serine β -Lactamase Inhibitor of the Diazabicyclooctane Class, Which Strongly Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacterales and Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
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